1-[4-(trifluoromethoxy)benzoyl]-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine
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Overview
Description
1-[4-(trifluoromethoxy)benzoyl]-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine is a complex organic compound that features a trifluoromethoxyphenyl group and a trifluoromethyl-1,3,4-oxadiazolyl group attached to a piperidinyl methanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(trifluoromethoxy)benzoyl]-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.
Attachment of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Formation of the piperidine ring: This can be synthesized via a Mannich reaction or by reductive amination of a suitable ketone.
Coupling of the trifluoromethoxyphenyl group: This step may involve a Suzuki or Heck coupling reaction using appropriate palladium catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the phenyl group.
Reduction: Reduction reactions could target the oxadiazole ring or the carbonyl group in the methanone moiety.
Substitution: The trifluoromethoxy and trifluoromethyl groups may participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.
Biology
In biological research, the compound might be investigated for its potential as a drug candidate, particularly for its interactions with specific enzymes or receptors.
Medicine
In medicine, the compound could be explored for its therapeutic potential, such as its ability to modulate biological pathways involved in disease.
Industry
In industry, the compound might be used in the development of new materials with unique properties, such as high thermal stability or resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1-[4-(trifluoromethoxy)benzoyl]-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating signaling pathways, or altering the function of cellular components.
Comparison with Similar Compounds
Similar Compounds
- (4-(Trifluoromethoxy)phenyl)(3-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone
- (4-(Trifluoromethoxy)phenyl)(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)pyrrolidin-1-yl)methanone
Uniqueness
The uniqueness of 1-[4-(trifluoromethoxy)benzoyl]-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
[4-(trifluoromethoxy)phenyl]-[3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F6N3O3/c17-15(18,19)14-24-23-12(27-14)10-2-1-7-25(8-10)13(26)9-3-5-11(6-4-9)28-16(20,21)22/h3-6,10H,1-2,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPZUUGXFBWSPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=NN=C(O3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F6N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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